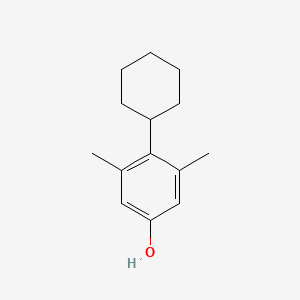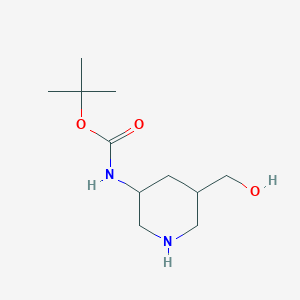
N~1~,N~2~-Bis(pentafluorophenyl)ethanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~,N~2~-Bis(pentafluorophenyl)ethanediamide is a chemical compound characterized by the presence of two pentafluorophenyl groups attached to an ethanediamide backbone. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~2~-Bis(pentafluorophenyl)ethanediamide typically involves the reaction of ethanediamide with pentafluorophenyl reagents under controlled conditions. One common method involves the use of pentafluorophenyl isocyanate in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of N1,N~2~-Bis(pentafluorophenyl)ethanediamide follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities. The product is then purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N~1~,N~2~-Bis(pentafluorophenyl)ethanediamide undergoes various chemical reactions, including:
Substitution Reactions: The pentafluorophenyl groups can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form complex organic molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are used under controlled conditions.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield substituted pentafluorophenyl derivatives, while coupling reactions can produce complex biaryl compounds.
Aplicaciones Científicas De Investigación
N~1~,N~2~-Bis(pentafluorophenyl)ethanediamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential use in biochemical assays and as a probe for studying enzyme activity.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of N1,N~2~-Bis(pentafluorophenyl)ethanediamide involves its interaction with specific molecular targets. The pentafluorophenyl groups can engage in π-π interactions with aromatic residues in proteins, affecting their function. Additionally, the compound can form hydrogen bonds with amide groups, influencing the stability and activity of biomolecules.
Comparación Con Compuestos Similares
Similar Compounds
- 1,2-Bis(dipentafluorophenylphosphino)ethane
- Bis(pentafluorophenyl) carbonate
- N,N’-Bis(pentafluorophenyl)-1,2-diphenyl-1,2-ethanediamine
Uniqueness
N~1~,N~2~-Bis(pentafluorophenyl)ethanediamide is unique due to its dual pentafluorophenyl groups, which impart distinct electronic and steric properties. These properties make it particularly useful in applications requiring strong electron-withdrawing groups and high chemical stability.
Propiedades
Número CAS |
140675-13-4 |
|---|---|
Fórmula molecular |
C14H2F10N2O2 |
Peso molecular |
420.16 g/mol |
Nombre IUPAC |
N,N'-bis(2,3,4,5,6-pentafluorophenyl)oxamide |
InChI |
InChI=1S/C14H2F10N2O2/c15-1-3(17)7(21)11(8(22)4(1)18)25-13(27)14(28)26-12-9(23)5(19)2(16)6(20)10(12)24/h(H,25,27)(H,26,28) |
Clave InChI |
ZVHYEHUPMHWAFA-UHFFFAOYSA-N |
SMILES canónico |
C1(=C(C(=C(C(=C1F)F)F)F)F)NC(=O)C(=O)NC2=C(C(=C(C(=C2F)F)F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


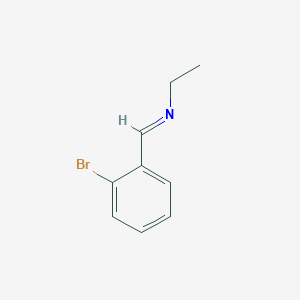
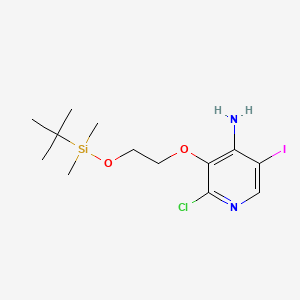
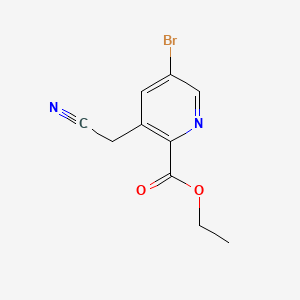
![cis-[4-(Trifluoromethoxy)cyclohexyl]methanamine;hydrochloride](/img/structure/B13915224.png)
![Methyl 2'-chloro-5'-methoxy-6-methyl[4,4'-bipyridine]-3-carboxylate](/img/structure/B13915241.png)
![1-(Benzenesulfonyl)-3-bromo-4-chloro-5-nitro-pyrrolo[2,3-B]pyridine](/img/structure/B13915243.png)
![N,N-diethylethanamine;[[(2R,3R,4R,5R)-4-fluoro-3-hydroxy-5-(2-imino-6-oxo-5H-purin-9-yl)-4-methyloxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B13915248.png)
![Methyl 6-[(2-oxopyridin-1-yl)methyl]pyridine-3-carboxylate](/img/structure/B13915253.png)
![1-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B13915260.png)
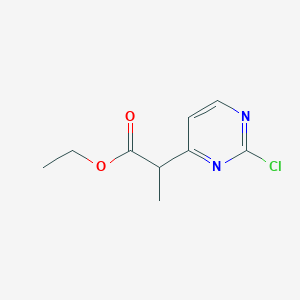
![[(2S,5R)-2-[5-(azetidin-3-yl)-1,3,4-oxadiazol-2-yl]-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate](/img/structure/B13915275.png)
